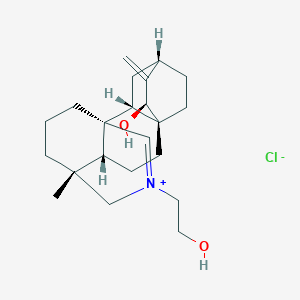

Guanfu base H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H34ClNO2 |

|---|---|

Molecular Weight |

380.0 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,10R,11R)-13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol;chloride |

InChI |

InChI=1S/C22H34NO2.ClH/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24;/h14,16-19,24-25H,1,3-13H2,2H3;1H/q+1;/p-1/t16-,17+,18+,19+,20-,21-,22-;/m0./s1 |

InChI Key |

CTQGDDPQMCXQJW-NWDYWHSLSA-M |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C=[N+](C2)CCO.[Cl-] |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Guanfu Base A: A Technical Guide

For Immediate Release

Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, is a compound of significant interest in the pharmaceutical sciences. Primarily recognized for its antiarrhythmic properties, emerging research has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse therapeutic potential of Guanfu base A, intended for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action: A Dual Focus on Cardiac Electrophysiology and Drug Metabolism

Guanfu base A's primary therapeutic application lies in its function as a Class I antiarrhythmic agent. This is achieved through the selective inhibition of cardiac ion channels, alongside a notable influence on a key drug-metabolizing enzyme.

Inhibition of Cardiac Ion Channels

GFA exerts its antiarrhythmic effects by modulating the flow of ions crucial for the cardiac action potential. Specifically, it demonstrates a potent and selective inhibition of the late sodium current (INa,L) over the transient sodium current (INa,T). This selective blockade is critical in mitigating conditions that can lead to arrhythmias.[1] Additionally, GFA has been observed to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium current, another vital component in cardiac repolarization.[1]

| Ion Channel | Cell Type | Assay Method | IC50 (µM) | Reference |

| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 | [1] |

| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 | [1] |

| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | Inhibition observed | [1] |

Inhibition of Cytochrome P450 2D6 (CYP2D6)

A significant aspect of GFA's pharmacological profile is its potent and specific inhibition of CYP2D6, a critical enzyme responsible for the metabolism of a substantial portion of clinically used drugs. This interaction underscores the potential for drug-drug interactions when GFA is co-administered with other medications metabolized by this enzyme. The nature of this inhibition varies across species, being noncompetitive in human liver microsomes and competitive in monkey and dog liver microsomes.

| System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |

| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 | |

| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 | |

| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 | |

| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 |

Expanded Mechanistic Insights: Anti-inflammatory and Neuroprotective Pathways

Beyond its established roles, Guanfu base A is emerging as a modulator of key signaling pathways involved in inflammation and neuronal survival.

Anti-inflammatory Effects via NF-κB and MAPK Signaling Pathways

In a preclinical model of collagen-induced arthritis in rats, Guanfu base A demonstrated significant anti-inflammatory effects. This was attributed to its ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

| Parameter | Model | Dosage (mg/kg, i.g.) | Effect | Reference |

| Paw Swelling & Arthritic Index | Collagen-Induced Arthritis in rats | 1, 2, and 4 | Dose-dependent reduction | |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Serum and joint tissues of CIA rats | 1, 2, and 4 | Marked reduction | |

| Phosphorylation of p38, ERK, JNK | Joint tissues of CIA rats | 1, 2, and 4 | Suppressed activation |

Neuroprotective Effects via PI3K/Akt and KEAP1/NRF2 Signaling Pathways

Research on extracts from Aconitum coreanum, the source of GFA, has indicated a neuroprotective role in a gerbil model of cerebral ischemia. This protection is likely mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) pathways. The study demonstrated a significant increase in the expression of phosphorylated Akt (P-Akt), PI3K, heme oxygenase-1 (HO-1), and KEAP1, suggesting an upregulation of these protective signaling cascades.

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Activity

This technique is employed to record the ionic currents across the cell membrane of isolated cardiomyocytes or cell lines expressing the ion channel of interest.

-

Cell Preparation: Isolate ventricular myocytes from guinea pig hearts or use HEK293 cells stably expressing the target ion channel.

-

Recording: Form a high-resistance seal between a glass micropipette and the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: A specific voltage protocol is applied to the cell to elicit the desired ion current (e.g., INa,L or hERG).

-

Data Acquisition: The resulting currents are recorded and analyzed before and after the application of Guanfu base A at various concentrations to determine its inhibitory effect.

CYP2D6 Inhibition Assay

This assay quantifies the inhibitory potential of Guanfu base A on the activity of the CYP2D6 enzyme.

-

System Preparation: Utilize human liver microsomes, recombinant human CYP2D6, or liver microsomes from other species (monkey, dog).

-

Reaction Mixture: Combine the enzyme source, a specific probe substrate for CYP2D6 (e.g., dextromethorphan or (+)-bufuralol), and varying concentrations of Guanfu base A in a buffered solution.

-

Incubation: Incubate the reaction mixture at 37°C to allow for enzymatic metabolism of the substrate.

-

Analysis: The formation of the metabolite is quantified using analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). The inhibition constant (Ki) is then calculated from the data.

Western Blot Analysis for Signaling Pathway Modulation

This method is used to detect and quantify changes in the levels of specific proteins and their phosphorylation status within signaling pathways.

-

Sample Preparation: Homogenize joint tissues from the collagen-induced arthritis model or brain tissue from the cerebral ischemia model to extract total protein. For in vitro studies, lyse cultured cells after treatment with Guanfu base A.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, total p38, phospho-Akt, total Akt, NF-κB p65).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection. The intensity of the resulting bands is quantified to determine the relative protein levels.

Immunofluorescence for Protein Expression and Localization

This technique allows for the visualization of the subcellular localization and expression levels of target proteins within tissues.

-

Tissue Preparation: Brain tissue sections from the cerebral ischemia model are fixed, permeabilized, and blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The tissue sections are incubated with primary antibodies against the proteins of interest (e.g., P-Akt, PI3K, HO-1, KEAP1).

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is then applied.

-

Imaging: The tissue sections are visualized using a fluorescence microscope to determine the location and intensity of the fluorescent signal, indicating the expression and localization of the target protein.

Visualizing the Mechanisms of Action

To further elucidate the complex interactions of Guanfu base A, the following diagrams illustrate the key signaling pathways and experimental workflows.

References

Guanfu Base A: A Comprehensive Technical Review of its Discovery, Origin, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu Base A (GFA) is a diterpenoid alkaloid isolated from the root of Aconitum coreanum. It has garnered significant interest as a novel antiarrhythmic agent. This technical guide provides an in-depth overview of the discovery, origin, and pharmacological profile of Guanfu Base A. The document details its primary mechanism of action, which involves the selective inhibition of the late sodium current (INa-L) in cardiomyocytes. Furthermore, it explores its effects on other cardiac ion channels and its significant inhibitory action on the cytochrome P450 enzyme, CYP2D6. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows to support further research and drug development efforts.

Discovery and Origin

Guanfu Base A is a natural compound isolated from the tuber of Aconitum coreanum (Lèvl.) Rapaics, a plant used in traditional Chinese medicine.[1][2] It is a C20-diterpenoid alkaloid and is considered one of the major active constituents of this herb.[2] The isolation of GFA can be achieved through various methods, including high-yield extraction using a pulsed electric field and preparative isolation by pH-zone-refining counter-current chromatography.[1][2]

Core Mechanism of Action: Antiarrhythmic Properties

Guanfu Base A functions as a Class I antiarrhythmic drug. Its primary mechanism of action is the selective inhibition of the late sodium current (INa-L) in cardiac myocytes. The late sodium current is a sustained component of the sodium current that can be pathologically enhanced in conditions such as heart failure and long QT syndrome, contributing to arrhythmias. By selectively inhibiting INa-L, GFA helps to restore normal cardiac repolarization and suppress arrhythmogenic activity.

While direct modulation of intracellular signaling pathways by GFA for its antiarrhythmic effects is not yet firmly established, its action on ion channels can indirectly influence pathways sensitive to ion homeostasis. Key signaling molecules in cardiomyocytes, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC), are known to be modulated by intracellular Ca2+ levels, which can be affected by alterations in Na+ currents. However, the current body of evidence points towards a direct interaction of GFA with the ion channel proteins as its principal mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the inhibitory activity of Guanfu Base A on various molecular targets.

Table 1: Inhibitory Activity of Guanfu Base A on Cardiac Ion Channels

| Ion Channel | Cell Type | Assay Method | IC50 (µM) | Reference |

| Late Sodium Current (INa-L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 | |

| Transient Sodium Current (INa-T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 | |

| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 1640 | |

| Delayed Rectifier K+ Current (Ik) | Guinea pig ventricular myocytes | Whole-cell patch clamp | Inhibition observed |

Table 2: Inhibitory Activity of Guanfu Base A on CYP2D6

| System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |

| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 | |

| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 | |

| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 | |

| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 |

Detailed Experimental Protocols

Isolation of Guanfu Base A from Aconitum coreanum (pH-Zone-Refining Counter-Current Chromatography)

This protocol describes a preparative method for isolating GFA and other alkaloids.

-

Crude Extract Preparation: The powdered roots of Aconitum coreanum are extracted with methanol. The methanol extract is then concentrated and partitioned between ethyl acetate and water. The aqueous layer is adjusted to a basic pH and extracted with chloroform to obtain the crude alkaloid extract.

-

Two-Phase Solvent System: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v).

-

Mobile and Stationary Phases: Use the upper phase containing 10 mM triethylamine as the stationary phase and the lower phase containing 10 mM hydrochloric acid as the mobile phase.

-

Chromatography: Perform counter-current chromatography on the crude extract.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify and quantify Guanfu Base A.

-

Purification: Combine the fractions containing pure GFA and concentrate to yield the final product.

Whole-Cell Patch Clamp Assay for Ion Channel Activity

This protocol is used to measure the effect of GFA on cardiac ion currents.

-

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig) or use a cell line (e.g., HEK293) stably expressing the ion channel of interest.

-

Solutions:

-

External Solution (Tyrode's solution): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution: Containing (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA (pH adjusted to 7.2 with KOH).

-

-

Electrophysiological Recording:

-

Transfer cells to a recording chamber on an inverted microscope.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

-

Form a giga-ohm seal (>1 GΩ) with a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage Clamp Protocol:

-

For INa-L: Hold the cell at -120 mV. Apply a depolarizing pulse to -20 mV for 500 ms. The late current is measured during the final 100 ms of this pulse.

-

For hERG Current: Hold the cell at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.

-

-

Data Acquisition and Analysis: Record currents before and after the application of various concentrations of Guanfu Base A. Analyze the data to determine the IC50 value.

CYP2D6 Inhibition Assay (Fluorescent Probe)

This protocol outlines a high-throughput method to screen for GFA's inhibitory activity on CYP2D6.

-

Reagent Preparation:

-

Use a commercial CYP2D6 inhibitor screening kit or prepare reagents including recombinant human CYP2D6 microsomes, a fluorescent probe substrate (e.g., a derivative of dextromethorphan), and an NADPH generating system.

-

-

Assay Procedure:

-

In a 96-well plate, add CYP2D6 assay buffer, recombinant human CYP2D6 microsomes, and various concentrations of Guanfu Base A.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the CYP2D6 substrate and the NADPH generating system.

-

-

Data Acquisition: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.

-

Data Analysis:

-

Determine the rate of the reaction (slope of the fluorescence vs. time curve) for each GFA concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the GFA concentration to determine the IC50 value.

-

Conclusion

Guanfu Base A is a promising antiarrhythmic agent with a well-defined primary mechanism of action: the selective inhibition of the late sodium current. Its discovery from Aconitum coreanum highlights the value of natural products in drug discovery. The comprehensive data on its effects on cardiac ion channels and CYP2D6 provide a strong foundation for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to facilitate continued research into the therapeutic potential and pharmacological profile of this interesting molecule. Further investigation into its potential interactions with intracellular signaling pathways may reveal additional layers to its mechanism of action.

References

Pharmacological Profile of Guanfu Base A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the traditional Chinese medicine Aconitum coreanum.[1][2] It has emerged as a promising therapeutic agent, particularly for its antiarrhythmic properties.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Guanfu base A, including its mechanism of action, pharmacokinetics, and toxicological data. Detailed experimental protocols and visualizations of key signaling pathways and workflows are presented to support further research and development efforts.

Mechanism of Action

Guanfu base A primarily functions as a Class I antiarrhythmic drug.[1] Its principal mechanism of action is the selective inhibition of the late sodium current (INa,L) in cardiomyocytes.[1] This selective inhibition is critical for its antiarrhythmic effects, as an enhanced late sodium current is a key factor in the pathophysiology of certain arrhythmias. By blocking this late current, Guanfu base A helps to restore the normal repolarization phase of the cardiac action potential.

In addition to its primary target, Guanfu base A also demonstrates inhibitory effects on the transient sodium current (INa,T) and the human ether-à-go-go-related gene (hERG) potassium channel, although with lower potency.

Beyond its antiarrhythmic effects, research suggests Guanfu base A may possess anti-inflammatory and analgesic properties. Studies on collagen-induced arthritis in rats have shown that GFA can reduce pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways. Furthermore, extracts from Aconitum coreanum, the source of GFA, have been shown to offer protection against cerebral ischemia injury through the PI3K/Akt and KEAP1/NRF2 pathways.

Signaling Pathway of Antiarrhythmic Action

Pharmacodynamics

The primary pharmacodynamic effect of Guanfu base A is the modulation of cardiac ion channels. The inhibitory activity of GFA on these channels has been quantified in various in vitro studies.

Inhibitory Activity on Cardiac Ion Channels

| Ion Channel | Cell Type | Assay Method | IC50 (µM) | Reference |

| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 | |

| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 | |

| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 273 ± 34 |

Pharmacokinetics

Pharmacokinetic studies have been conducted on Guanfu base I (GFI), an active metabolite of Guanfu base A, in Sprague-Dawley rats.

Pharmacokinetic Parameters of Guanfu Base I in Rats

| Parameter | Intravenous (20 mg/kg) | Oral (20 mg/kg) | Reference |

| Terminal Elimination Half-life (t1/2) | 2.49 h | - | |

| Total Plasma Clearance (CL) | 1.46 L/h/kg | - | |

| Time to Maximum Concentration (Tmax) | - | ~0.5 h | |

| Absolute Bioavailability | - | 71.31% |

Toxicology and Drug Interactions

Guanfu base A has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in humans, monkeys, and dogs. This inhibition is a critical consideration for potential drug-drug interactions.

Inhibitory Activity on CYP2D6

| System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |

| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 | |

| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 | |

| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 | |

| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 |

GFA shows no significant inhibitory activity on human recombinant CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5, but slight inhibition of 2B6 and 2E1 has been observed.

CYP2D6 Inhibition Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Cell Viability Assay (MTT Assay)

This protocol is a preliminary screen to assess the general cytotoxicity of Guanfu base A.

-

Principle: The MTT assay is a colorimetric method that measures cell metabolic activity. Viable cells with active NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cell Seeding: Seed cells (e.g., HEK293, H9c2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of Guanfu base A in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of the medium containing different concentrations of GFA.

-

MTT Incubation: After the desired treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.

-

hERG Potassium Current Inhibition Assay (Whole-Cell Patch Clamp)

This protocol measures the inhibitory effect of Guanfu base A on the hERG potassium current.

-

Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane. Specific voltage protocols are applied to isolate and measure the current flowing through hERG potassium channels.

-

Procedure:

-

Cell Preparation: Use a cell line stably expressing the human hERG channel (e.g., HEK293-hERG).

-

Recording: Form a gigaseal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

-

Compound Application: Perfuse the cells with a control solution and then with solutions containing various concentrations of Guanfu base A.

-

Data Analysis: Measure the peak tail current amplitude in the presence and absence of the compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

In Vivo Administration in Rats

The following are generalized protocols for the administration of Guanfu base A in preclinical research.

-

Intravenous (IV) Administration:

-

Preparation: Dissolve Guanfu base A in a sterile vehicle (e.g., saline, 5% dextrose solution) to the desired concentration.

-

Procedure: Restrain the rat and warm the tail to dilate the lateral tail veins. Swab the tail with 70% ethanol. Insert a 27-30 gauge needle into the vein and slowly inject the dosing solution. Withdraw the needle and apply gentle pressure.

-

Monitoring: Observe the animal for any adverse reactions.

-

-

Oral (PO) Administration:

-

Preparation: Prepare a solution or suspension of Guanfu base A in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

-

Procedure: Use a gavage needle of appropriate size for the rat. Gently insert the needle into the esophagus and deliver the dose directly into the stomach.

-

Monitoring: Observe the animal for any signs of distress or adverse effects.

-

Experimental Workflow for Ion Channel Activity Screening

References

Guanfu Base A: A Technical Guide to Its Source, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu Base A (GFA) is a C20-diterpenoid alkaloid isolated from the root of Aconitum coreanum, a plant with a history in traditional Chinese medicine for treating various ailments, including heart disease.[1] GFA has emerged as a significant therapeutic agent, primarily recognized for its antiarrhythmic properties.[2][3] It functions as a Class I antiarrhythmic drug by selectively inhibiting the late sodium current (INa,L), a crucial element in the repolarization phase of the cardiac action potential.[2] Furthermore, GFA has been identified as a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6, highlighting its potential for drug-drug interactions.[2] This technical guide provides an in-depth overview of GFA, covering its natural source, various extraction and isolation methodologies with comparative quantitative data, and detailed experimental protocols for its analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for Guanfu Base A from Aconitum coreanum

| Extraction Method | Solid-to-Solvent Ratio | Solvent | Electric Field Intensity (kV/cm) | Pulse | Extraction Time | Yield of GFA (mg/g) | Reference |

| Pulsed Electric Field (PEF) | 1:12 | 90% Ethanol | 20 | 8 | < 1 min | 3.94 | |

| Heat Reflux Extraction (HRE) | - | - | - | - | 10 h | - | |

| Ultrasonic-Assisted Extraction (UE) | - | - | - | - | 40 min | - | |

| Cold Maceration | - | - | - | - | - | - | |

| Percolation | - | - | - | - | - | ||

| Traditional Extraction | - | - | - | - | - | 1.24 (0.124%) |

Note: Specific yield data for HRE, UE, Cold Maceration, and Percolation were not provided in the source material, but PEF was stated to have the highest yield.

Table 2: Purification of Guanfu Base A and Other Alkaloids from Aconitum coreanum Crude Extract using pH-Zone-Refining Counter-Current Chromatography

| Compound | Amount from 3.5 g Crude Extract (mg) | Purity (%) | Reference |

| Guanfu base I | 356 | 96.40 | |

| Guanfu base A | 578 | 97.2 | **** |

| Atisine | 74 | 97.5 | |

| Guanfu base F | 94 | 98.1 | |

| Guanfu base G | 423 | 98.9 | |

| Guanfu base R | 67 | 98.3 | |

| Guanfu base P | 154 | 98.4 |

Table 3: Inhibitory Activity of Guanfu Base A

| Target | Method | System | Inhibition Constant (Ki) / IC50 | Reference |

| CYP2D6 | Noncompetitive Inhibition | Human Liver Microsomes (HLMs) | Ki = 1.20 ± 0.33 μM | |

| CYP2D6 | Noncompetitive Inhibition | Human Recombinant (rCYP2D6) | Ki = 0.37 ± 0.16 μM | |

| CYP2D | Competitive Inhibition | Monkey Microsomes | Ki = 0.38 ± 0.12 μM | |

| CYP2D | Competitive Inhibition | Dog Microsomes | Ki = 2.4 ± 1.3 μM | |

| hERG Channel Current | - | - | IC50 = 1.64 mM | |

| LPS-induced NO production | - | - | IC50 = 4.75 μM (for Guan-fu Base Y) |

Experimental Protocols

Extraction of Crude Alkaloids from Aconitum coreanum

a. Pulsed Electric Field (PEF) Assisted Extraction

This method provides a high yield of GFA in a significantly shorter time compared to traditional methods.

-

Plant Material: Dried and powdered root of Aconitum coreanum.

-

Solvent: 90% ethanol-water solution.

-

Procedure:

-

Prepare a suspension of the powdered root in the solvent at a solid-to-solvent ratio of 1:12.

-

Apply a pulsed electric field with an intensity of 20 kV/cm.

-

Deliver 8 pulses.

-

The total extraction time is less than 1 minute.

-

Filter the extract and proceed with solvent evaporation and further purification.

-

b. Acid-Base Heat Reflux Extraction

A traditional method for extracting alkaloids.

-

Plant Material: 5 kg of dried, powdered root of Aconitum coreanum.

-

Solvent: 95% ethanol with 10 mL HCl added.

-

Procedure:

-

Extract the powdered root with the acidified ethanol solution using the heat reflux method. Repeat the extraction three times.

-

Combine the extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 2 L of 1% HCl.

-

Extract the acidic solution with petroleum ether to remove non-alkaloidal components.

-

Basify the acidic aqueous phase to pH 9.5 with ammonia water.

-

Extract the alkaline solution with chloroform.

-

Evaporate the chloroform extract to dryness to obtain the crude alkaloids (yield of approximately 0.93%).

-

Isolation and Purification of Guanfu Base A

pH-Zone-Refining Counter-Current Chromatography (CCC)

This technique is highly effective for separating alkaloids with similar structures.

-

Apparatus: High-speed counter-current chromatograph.

-

Two-Phase Solvent System: Petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).

-

Mobile Phase: Upper organic phase containing 10 mM triethylamine.

-

Stationary Phase: Lower aqueous phase containing 10 mM hydrochloric acid.

-

Procedure:

-

Dissolve the crude alkaloid extract (e.g., 3.5 g) in the mobile phase.

-

Equilibrate the CCC column with the stationary phase.

-

Inject the sample and perform the separation according to the instrument's parameters.

-

Collect fractions and monitor the effluent.

-

Combine the fractions containing pure GFA and evaporate the solvent.

-

Pharmacological and Toxicological Assays

a. Ion Channel Activity Screening (Whole-Cell Patch Clamp)

This protocol measures the inhibitory effect of GFA on cardiac ion channels.

-

Cells: HEK293 cells stably expressing the human Nav1.5 channel (for INa,L) or the hERG channel.

-

Procedure:

-

Culture the cells to an appropriate confluency.

-

Use a patch pipette to form a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

-

For Late Sodium Current (INa,L):

-

Hold the cell at a potential of -120 mV.

-

Apply a depolarizing pulse to -20 mV for 500 ms to inactivate the transient sodium current and elicit the late sodium current.

-

Record the current during the last 100 ms of the pulse.

-

-

For hERG Current:

-

Hold the cell at a potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels.

-

-

Measure the current amplitude before and after the application of various concentrations of GFA.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to the Hill equation.

-

b. CYP2D6 Inhibition Assay

This assay determines the inhibitory activity of GFA on the CYP2D6 enzyme.

-

System: Recombinant human CYP2D6 microsomes or human liver microsomes.

-

Substrate: A fluorescent probe substrate specific for CYP2D6 (e.g., a non-fluorescent substrate that is metabolized into a highly fluorescent product).

-

Procedure:

-

In an opaque 96-well plate, add CYP2D6 assay buffer, recombinant human CYP2D6 microsomes, and GFA at various concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the CYP2D6 substrate and an NADPH generating system.

-

Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.

-

Determine the reaction rate (slope of fluorescence vs. time).

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

-

c. General Cell Viability Assay (MTT Assay)

This assay assesses the general cytotoxicity of GFA.

-

Cells: A suitable cell line (e.g., HEK293, H9c2).

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of GFA for a specified period.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Mandatory Visualizations

Signaling Pathways and Molecular Targets of Guanfu Base A

Caption: Molecular targets of Guanfu Base A.

Experimental Workflow: Extraction and Isolation of Guanfu Base A

Caption: Workflow for the extraction and isolation of Guanfu Base A.

Experimental Workflow: Ion Channel Activity Screening

Caption: Workflow for ion channel activity screening.

References

In Vitro Pharmacological Profile of Guanfu Base A on Cardiac Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has garnered significant interest for its potential antiarrhythmic properties. Understanding the interaction of GFA with cardiac ion channels at a molecular level is crucial for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the in vitro studies conducted to elucidate the effects of Guanfu base A on key cardiac ion channels. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Quantitative Data Summary

The inhibitory effects of Guanfu base A on various cardiac ion channels have been quantified in several in vitro studies. The following table summarizes the key half-maximal inhibitory concentration (IC50) values obtained from these experiments.

| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Reference |

| hERG (Kv11.1) | IKr | HEK293 Cells | 1640[1][2] | [1][2] |

| Nav1.5 | INa.L (Late) | Guinea Pig Ventricular Myocytes | 1.57 | |

| Nav1.5 | INa.T (Transient) | Guinea Pig Ventricular Myocytes | 21.17 | |

| Kv1.5 | IKur | Guinea Pig Ventricular Myocytes | >200 (20.6% inhibition at 200 µM) | |

| Cav1.2 (L-type) | ICa,L | Not Determined | No direct studies found |

Note: There is a significant lack of data regarding the direct effects of Guanfu base A on the L-type calcium channel (Cav1.2). However, studies on other Aconitum alkaloids, such as Aconitine, have demonstrated an inhibitory effect on L-type calcium currents, suggesting a potential class effect that warrants investigation for GFA.[3]

Experimental Protocols

The primary methodology used to assess the in vitro effects of Guanfu base A on cardiac ion channels is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel currents in isolated cells.

Cell Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of specific ion channels (e.g., hERG). These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. For patch-clamp experiments, cells are seeded onto glass coverslips 24 hours prior to recording.

-

Primary Cardiomyocytes: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig) for studying native ion channels.

Electrophysiological Recordings

-

Configuration: The whole-cell patch-clamp configuration is established by forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior.

-

Solutions:

-

External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): Typically contains KCl, MgCl2, HEPES, EGTA, and ATP-Mg. The pH is adjusted to 7.2 with KOH.

-

-

Data Acquisition: Voltage-clamp protocols are applied using a patch-clamp amplifier and digitized for analysis. Specific voltage protocols are designed to elicit and isolate the currents of interest (e.g., hERG, Nav1.5).

-

Drug Application: Guanfu base A is dissolved in an appropriate solvent and diluted to the desired concentrations in the external solution. The drug is applied to the cells via a perfusion system.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the effect of Guanfu base A on a specific cardiac ion channel using the whole-cell patch-clamp technique.

Caption: Experimental workflow for in vitro cardiac ion channel analysis.

Signaling Pathway: Direct Channel Blockade

The primary mechanism of action for Guanfu base A on cardiac ion channels identified in vitro is direct channel blockade. The following diagram depicts this direct interaction.

Caption: Direct blockade of cardiac ion channels by Guanfu base A.

Conclusion

In vitro studies have demonstrated that Guanfu base A is a multi-ion channel blocker with a notable selectivity for the late sodium current (INa.L) over the transient sodium current (INa.T) and a comparatively weaker effect on the hERG channel. These findings provide a mechanistic basis for its potential antiarrhythmic effects. However, the current body of research has a significant gap concerning the effects of GFA on L-type calcium channels (Cav1.2), which play a critical role in cardiac electrophysiology. Further in vitro investigations are imperative to fully characterize the pharmacological profile of Guanfu base A and to comprehensively assess its potential benefits and risks as a novel antiarrhythmic agent. Future studies should focus on elucidating its effects on Cav1.2 and other relevant cardiac ion channels to build a complete safety and efficacy profile.

References

Guanfu Base A: A Selective Late Sodium Current Inhibitor for Cardiac Arrhythmias

An In-depth Technical Guide for Researchers and Drug Development Professionals

Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has emerged as a promising antiarrhythmic agent with a distinct electrophysiological profile. This technical guide provides a comprehensive overview of GFA's core mechanism of action, focusing on its selective inhibition of the late sodium current (INaL). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiarrhythmic therapies.

Core Mechanism of Action: Selective Inhibition of the Late Sodium Current

The primary antiarrhythmic effect of Guanfu base A stems from its potent and selective inhibition of the late component of the cardiac sodium current (INaL) over the peak transient current (INaT).[1] Under pathological conditions such as myocardial ischemia and heart failure, the late sodium current can be enhanced, leading to intracellular sodium and subsequent calcium overload. This calcium overload can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known cellular mechanisms of cardiac arrhythmias. By selectively inhibiting INaL, GFA can mitigate these pro-arrhythmic events without significantly affecting the normal cardiac action potential upstroke, which is governed by the peak sodium current.

Data Presentation: Quantitative Analysis of Guanfu Base A's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency and selectivity of Guanfu base A across various cardiac ion channels and metabolic enzymes.

| Target Current | IC50 (μM) | Species/Cell Line | Reference |

| Late Sodium Current (INaL) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [1] |

| Peak Sodium Current (INaT) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [1] |

| hERG (IKr) | 273 ± 34 | HEK293 Cells | [1] |

| Kv1.5 (IKur) | >200 (20.6% inhibition at 200 μM) | Not Specified | [1] |

| Delayed Rectifier K+ Current (Ik) | Showed inhibition at 100 µM | Guinea Pig Ventricular Myocytes |

| Target Enzyme | Inhibition Constant (Ki) (μM) | Inhibition Type | System | Reference |

| Human CYP2D6 | 1.20 ± 0.33 | Noncompetitive | Human Liver Microsomes | |

| Recombinant Human CYP2D6 | 0.37 ± 0.16 | Noncompetitive | Recombinant Enzyme | |

| Monkey CYP2D | 0.38 ± 0.12 | Competitive | Monkey Liver Microsomes | |

| Dog CYP2D | 2.4 ± 1.3 | Competitive | Dog Liver Microsomes |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Late Sodium Current (INaL)

This protocol is adapted from standard methodologies for recording INaL in isolated ventricular myocytes.

1. Cell Preparation:

-

Isolate ventricular myocytes from guinea pig hearts using enzymatic digestion with collagenase and protease.

-

Store the isolated myocytes in a holding solution at room temperature for use within 8 hours.

2. Recording Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Obtain a gigaohm seal (>1 GΩ) on a single myocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for series resistance and pipette capacitance.

4. Voltage-Clamp Protocol for INaL:

-

Hold the membrane potential at -100 mV.

-

Apply a depolarizing pulse to -20 mV for a duration of 500 ms.

-

Measure the late sodium current as the mean current during the last 100 ms of the depolarizing pulse.

-

Apply Guanfu base A at various concentrations to the external solution and record the concentration-dependent inhibition of INaL.

hERG Potassium Current Assay in HEK293 Cells

This protocol describes the methodology for assessing the effect of Guanfu base A on the hERG potassium channel.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transiently transfect the cells with a plasmid encoding the hERG channel using a suitable transfection reagent.

-

Allow 24-48 hours for channel expression before recording.

2. Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique as described above.

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 5 MgATP, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

3. Voltage-Clamp Protocol for IhERG:

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels.

-

Repolarize the membrane to -50 mV for 2 seconds to record the characteristic tail current, which represents the hERG current.

-

Apply Guanfu base A at various concentrations and measure the inhibition of the tail current amplitude.

Mandatory Visualizations

Signaling Pathway of GFA's Antiarrhythmic Action

Caption: GFA's selective inhibition of enhanced late sodium current to prevent arrhythmias.

Experimental Workflow for INaL Measurement

Caption: Workflow for electrophysiological measurement of late sodium current inhibition by GFA.

References

Early-Stage Research on Guanfu Base A Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu Base A (GFA) is a C20-diterpenoid alkaloid isolated from the root of Aconitum coreanum. It has garnered significant interest as a potential therapeutic agent, primarily for its antiarrhythmic properties. GFA has been the subject of clinical investigation in China, reaching Phase IV clinical trials for the treatment of ventricular arrhythmias.[1][2] Despite its progression to late-stage clinical trials, publicly available data on the comprehensive early-stage toxicity profile of Guanfu Base A remains limited. This technical guide aims to consolidate the available preclinical data, outline relevant experimental protocols for toxicity assessment, and visualize known and potential signaling pathways associated with its mechanism of action and potential toxicity.

Data Presentation: Quantitative Preclinical Data

| Parameter | System/Assay | Species | Value | Potential Implication |

| hERG IC50 | Whole-cell patch clamp in HEK293 cells | Human | 1.64 mM | Cardiotoxicity (QT prolongation) |

| CYP2D6 K_i_ | Human Liver Microsomes (HLMs) | Human | 1.20 ± 0.33 µM | Hepatotoxicity, Drug-Drug Interactions |

| Recombinant CYP2D6 (rCYP2D6) | Human | 0.37 ± 0.16 µM | Hepatotoxicity, Drug-Drug Interactions | |

| Monkey Liver Microsomes | Monkey | 0.38 ± 0.12 µM | Potential for toxicity in non-human primates | |

| Dog Liver Microsomes | Dog | 2.4 ± 1.3 µM | Potential for toxicity in canines | |

| CYP2D6 IC50 | Human Liver Microsomes (HLMs) | Human | ~0.46 µM | Hepatotoxicity, Drug-Drug Interactions |

| Recombinant CYP2D6 (rCYP2D6) | Human | 0.12 µM | Hepatotoxicity, Drug-Drug Interactions |

Experimental Protocols

Detailed below are methodologies for key experiments relevant to the preclinical safety assessment of Guanfu Base A. These protocols are based on standard preclinical assays and information gathered from studies on GFA and related compounds.

General Cytotoxicity Assessment: MTT Assay

This protocol provides a preliminary screening method to assess the general cytotoxicity of Guanfu Base A on a cellular level.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening, or a relevant cardiac cell line) in a 96-well plate at an appropriate density and allow for cell attachment overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of Guanfu Base A in a suitable solvent like DMSO. Create serial dilutions of the GFA stock solution in the cell culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: Replace the existing cell culture medium with the medium containing various concentrations of Guanfu Base A. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the treated plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration of GFA that inhibits cell viability by 50%).

-

In Vitro hERG Potassium Channel Assay

This protocol is designed to assess the potential of Guanfu Base A to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiotoxicity leading to QT prolongation.

-

Principle: The whole-cell patch-clamp technique is used to measure the electrical currents flowing through the hERG channels in cells engineered to express these channels (e.g., HEK293 cells). Inhibition of this current by a test compound can indicate a risk of delayed cardiac repolarization.

-

Methodology:

-

Cell Preparation: Use a cell line stably expressing the hERG channel.

-

Electrophysiological Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and isolate the hERG channel current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

-

Compound Application: After establishing a stable baseline recording of the hERG current, perfuse the cell with a solution containing Guanfu Base A at various concentrations.

-

Data Acquisition: Record the hERG current in the presence of different concentrations of GFA until a steady-state effect is achieved.

-

Data Analysis: Measure the amplitude of the hERG tail current before and after the application of GFA. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.

-

In Vitro CYP2D6 Inhibition Assay

This protocol describes a method to screen for the inhibitory activity of Guanfu Base A on the cytochrome P450 enzyme CYP2D6, which is crucial for predicting potential drug-drug interactions.

-

Principle: This assay utilizes a fluorescent probe substrate that is specifically metabolized by CYP2D6 into a fluorescent product. The rate of fluorescence generation is proportional to the enzyme's activity. An inhibitor will decrease the rate of fluorescence production.

-

Methodology:

-

Reagent Preparation: Prepare human liver microsomes (HLMs) or recombinant CYP2D6, a fluorescent probe substrate for CYP2D6, and a solution of Guanfu Base A.

-

Incubation: In a multi-well plate, combine the enzyme source, the fluorescent probe substrate, and varying concentrations of Guanfu Base A.

-

Reaction Initiation: Initiate the metabolic reaction by adding a cofactor mixture (e.g., NADPH regenerating system).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of GFA. Determine the IC50 value for the inhibition of CYP2D6. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, noncompetitive).[3]

-

Signaling Pathways

The following diagrams illustrate signaling pathways that are known to be or may potentially be modulated by Guanfu Base A, based on its known activities and the pharmacology of related compounds.

Caption: Putative anti-inflammatory signaling pathway of Guanfu Base A.

Caption: Dual effects of Guanfu Base A on cardiac ion channels.

Caption: Workflow of potential Guanfu Base A-induced hepatotoxicity.

Conclusion

The available preclinical data on Guanfu Base A highlight its potent and selective pharmacological activity as an antiarrhythmic agent. However, there is a notable lack of publicly accessible, comprehensive early-stage toxicity data, including acute toxicity (LD50), genotoxicity, and chronic toxicity studies. The identified inhibitory effects on the hERG potassium channel and the CYP2D6 enzyme are critical considerations for potential cardiotoxicity and drug-drug interactions, respectively. Further research and disclosure of existing preclinical safety data are imperative for a complete risk-benefit assessment of Guanfu Base A for its continued clinical use and future drug development efforts. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the toxicological profile of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 3. Guanfu base A, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfu Base A and its Effects on CYP2D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. It is under investigation as a novel antiarrhythmic agent and has progressed to phase IV clinical trials in China.[1] Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately 25% of clinically used drugs.[2] Given the importance of CYP2D6 in pharmacokinetics, understanding the interaction between new chemical entities and this enzyme is paramount for predicting potential drug-drug interactions (DDIs) and ensuring patient safety. This technical guide provides an in-depth analysis of the effects of Guanfu base A on CYP2D6, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Mechanism of Interaction: Inhibition of CYP2D6

Guanfu base A has been identified as a potent and specific inhibitor of the CYP2D6 enzyme.[1][3] In vitro studies have demonstrated that GFA significantly inhibits the metabolic activity of CYP2D6 in human, monkey, and dog liver microsomes.[1]

The mode of inhibition varies across species. In human liver microsomes (HLMs) and with the recombinant human form of the enzyme (rCYP2D6), GFA acts as a noncompetitive inhibitor . In contrast, it exhibits competitive inhibition in monkey and dog liver microsomes.

The inhibitory effect of GFA is highly specific to CYP2D6. Studies have shown that GFA has no significant inhibitory activity on other major human CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C19, CYP3A4, or CYP3A5. Slight inhibition was observed for CYP2B6 and CYP2E1, but the primary and most potent interaction is with CYP2D6. This specificity suggests a high potential for clinically relevant drug-drug interactions when GFA is co-administered with drugs that are substrates of CYP2D6.

Data Presentation

The inhibitory potency of Guanfu base A on CYP2D6 has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of Guanfu Base A on CYP2D6

| Species/System | Enzyme Source | Inhibition Type | K_i_ (μM) |

| Human | Human Liver Microsomes (HLMs) | Noncompetitive | 1.20 ± 0.33 |

| Human | Recombinant CYP2D6 (rCYP2D6) | Noncompetitive | 0.37 ± 0.16 |

| Monkey | Liver Microsomes | Competitive | 0.38 ± 0.12 |

| Dog | Liver Microsomes | Competitive | 2.4 ± 1.3 |

Data sourced from Drug Metabolism and Disposition (2015).

Table 2: In Vivo Effects of Guanfu Base A on CYP2D6 Activity in Beagle Dogs

| Pharmacokinetic Parameter | Saline-Treated Group (Control) | GFA-Treated Group | Percent Change |

| Dextrorphan C_max_ | Not specified | ~33% of control | ~67% decrease |

| Dextrorphan AUC | Not specified | ~50% of control | ~50% decrease |

This table summarizes the in vivo study where Beagle dogs were pretreated with GFA followed by an intravenous administration of the CYP2D6 probe substrate, dextromethorphan. The subsequent reduction in the C_max_ (maximum concentration) and AUC (area under the curve) of the metabolite, dextrorphan, indicates significant inhibition of CYP2D6 activity in a living system. Data sourced from Drug Metabolism and Disposition (2015).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction between Guanfu base A and CYP2D6.

In Vitro CYP2D6 Inhibition Assay

This assay is designed to determine the inhibitory potential and kinetics of a test compound on CYP2D6 activity using human liver microsomes or recombinant enzymes.

1. Materials and Reagents:

-

Test System: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2D6 (rCYP2D6).

-

Test Compound: Guanfu base A (GFA) dissolved in a suitable solvent (e.g., acetonitrile, as DMSO can inhibit CYP2D6 at concentrations ≥ 0.2%).

-

Probe Substrate: A specific substrate for CYP2D6, such as dextromethorphan or (+)-bufuralol.

-

Cofactor: NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate buffer (pH 7.4).

-

Positive Control Inhibitor: A known potent CYP2D6 inhibitor, such as quinidine.

-

Quenching Solution: Acetonitrile or methanol, often containing an internal standard for analytical purposes.

2. Incubation Procedure:

-

A pre-incubation mixture is prepared containing HLMs or rCYP2D6, buffer, and various concentrations of GFA (or vehicle control).

-

The mixture is pre-incubated for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

The reaction is initiated by adding the probe substrate and the NADPH-generating system.

-

The incubation is carried out at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

The reaction is terminated by adding a cold quenching solution.

3. Sample Analysis:

-

The terminated reaction mixtures are centrifuged to pellet the protein.

-

The supernatant is collected and analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The concentration of the metabolite formed from the probe substrate (e.g., dextrorphan from dextromethorphan) is quantified.

4. Data Analysis:

-

The rate of metabolite formation is calculated for each GFA concentration.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence of GFA to the vehicle control.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated by fitting the data to a suitable model.

-

To determine the inhibition constant (K_i_) and the type of inhibition, the experiment is repeated with multiple concentrations of both the probe substrate and GFA. The data are then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.

In Vivo Study in Beagle Dogs

This protocol describes an in vivo experiment to assess the effect of GFA on the pharmacokinetics of a CYP2D6 probe substrate.

1. Subjects:

-

Male Beagle dogs.

2. Experimental Design:

-

The study follows a crossover or parallel-group design.

-

In the treatment group, dogs are pretreated with an intravenous injection of Guanfu base A.

-

The control group receives a saline injection.

-

After a specified pretreatment period, all dogs are administered an intravenous dose of the CYP2D6 probe substrate, dextromethorphan (e.g., 2 mg/mL).

3. Sample Collection:

-

Blood samples are collected from the dogs at various time points post-dextromethorphan administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours).

-

Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

-

Plasma concentrations of the metabolite, dextrorphan, are quantified using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

-

Plasma concentration-time profiles for dextrorphan are generated for both the control and GFA-treated groups.

-

Key pharmacokinetic parameters, including maximum plasma concentration (C_max_) and the area under the plasma concentration-time curve (AUC), are calculated using non-compartmental analysis.

-

The parameters from the GFA-treated group are compared to the control group to determine the extent of in vivo CYP2D6 inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Guanfu Base A's inhibitory effect on the CYP2D6 metabolic pathway.

Caption: Experimental workflow for an in vitro CYP2D6 inhibition assay.

Caption: Logical relationship of the Guanfu Base A and CYP2D6 interaction.

Conclusion

The available evidence conclusively demonstrates that Guanfu base A is a potent and specific noncompetitive inhibitor of human CYP2D6. The low micromolar K_i_ values obtained from in vitro studies, coupled with significant in vivo effects on the metabolism of a CYP2D6 probe substrate, underscore the clinical relevance of this interaction. For drug development professionals, this necessitates careful consideration of potential drug-drug interactions when GFA is co-administered with any medication primarily cleared by CYP2D6. Further clinical studies are warranted to fully characterize the DDI risk profile of Guanfu base A and to establish safe prescribing guidelines.

References

- 1. Guanfu base A, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical assessment of CYP2D6-mediated herb-drug interactions in humans: Effects of milk thistle, black cohosh, goldenseal, kava kava, St. John's wort, and Echinacea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

Methodological & Application

Guanfu Base A: Application Notes and Protocols for In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu Base A (GFA) is a diterpenoid alkaloid isolated from the root of Aconitum coreanum. It has garnered significant interest for its potential antiarrhythmic properties.[1][2][3] Understanding the electrophysiological effects of GFA on various ion channels is crucial for elucidating its mechanism of action and assessing its therapeutic potential and safety profile.[1][4] This document provides detailed protocols for investigating the effects of Guanfu Base A on cardiac ion channels using in vitro electrophysiology techniques, primarily the whole-cell patch-clamp method.

Electrophysiological Effects of Guanfu Base A

Guanfu Base A has been shown to modulate the activity of several key cardiac ion channels. Its primary effects include the inhibition of the late sodium current (INa,L) and the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). The inhibition of these channels can alter the cardiac action potential duration (APD), a key factor in arrhythmogenesis.

GFA has been observed to decrease the action potential amplitude and the maximal rate of depolarization (Vmax) in guinea pig papillary muscles. It also shortens the action potential duration at 90% repolarization (APD90). Furthermore, GFA has demonstrated a dose-dependent decrease in the spontaneous electrical discharge rate of the sinoatrial node.

Data Presentation

The following table summarizes the known inhibitory effects of Guanfu Base A on various cardiac ion channels, providing a quantitative overview of its potency. For comparative purposes, data for its analog, Guanfu Base G, is also included.

| Compound | Ion Channel | IC50 (μM) | Test System |

| Guanfu Base A (GFA) | Late Sodium Current (INa,L) | 1.57 | Guinea Pig Ventricular Myocytes |

| Transient Sodium Current (INa,T) | 21.17 | Guinea Pig Ventricular Myocytes | |

| hERG (Kv11.1) | 273 | Not Specified | |

| Kv1.5 | >200 (20.6% inhibition at 200 μM) | Not Specified | |

| Guanfu Base G (GFG) | hERG (Kv11.1) | 17.9 | HEK293 Cells |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Assay for hERG Current Inhibition

This protocol details the procedure for measuring the inhibitory effect of Guanfu Base A on the hERG potassium channel expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For transient expression, transfect cells with the hERG channel cDNA.

-

Allow 24-48 hours for channel expression before electrophysiological recording.

2. Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

-

Guanfu Base A Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtain a giga-ohm seal (>1 GΩ) on a single transfected cell and establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

-

Record baseline currents in the absence of the compound.

-

Perfuse the chamber with external solution containing various concentrations of Guanfu Base A and record the steady-state block of the hERG current.

Protocol 2: Action Potential Recording in Isolated Cardiomyocytes

This protocol is for investigating the effects of Guanfu Base A on the action potential of isolated primary cardiomyocytes.

1. Cell Preparation:

-

Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig) using established enzymatic digestion protocols.

-

Resuspend the isolated myocytes in a Tyrode solution and allow them to stabilize.

2. Solutions:

-

Normal Tyrode Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA. Adjust pH to 7.2 with KOH.

-

Guanfu Base A Solutions: Prepare as described in Protocol 1, using the Normal Tyrode solution as the vehicle.

3. Electrophysiological Recording (Current-Clamp):

-

Place an aliquot of the myocyte suspension in a recording chamber.

-

Establish a whole-cell patch-clamp configuration in the current-clamp mode.

-

Elicit action potentials by injecting a brief suprathreshold depolarizing current pulse.

-

Record baseline action potentials.

-

Perfuse with various concentrations of Guanfu Base A and record the changes in action potential parameters such as amplitude, Vmax, and APD90.

Mandatory Visualizations

Caption: Proposed signaling pathway for Guanfu Base A in cardiac myocytes.

Caption: Experimental workflow for characterizing GFA's cardiac electrophysiology.

References

- 1. benchchem.com [benchchem.com]

- 2. Guanfu base A, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of Guanfu Base A in patients with ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative effects of Guanfu base A and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfu Base A: Application Notes and Protocols for Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu Base A (GFA) is a diterpenoid alkaloid isolated from Aconitum coreanum. It has garnered significant interest as a potential antiarrhythmic agent.[1] Its primary mechanism of action involves the modulation of cardiac ion channels, particularly the selective inhibition of the late sodium current (INa,L) over the transient sodium current (INa,T).[1][2] This selective inhibition is a key factor in its antiarrhythmic effects. Additionally, GFA interacts with other cardiac ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channel, albeit with lower potency.[2][3]

These application notes provide detailed protocols for investigating the effects of Guanfu Base A on cardiac ion channels using the whole-cell patch-clamp technique. The information is intended to guide researchers in accurately characterizing the electrophysiological profile of this compound.

Data Presentation

The inhibitory effects of Guanfu Base A on various cardiac ion channels have been quantified using the whole-cell patch-clamp technique. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Compound | Ion Channel | IC50 | Test System | Reference |

| Guanfu Base A | Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig Ventricular Myocytes | |

| Guanfu Base A | Transient Sodium Current (INa,T) | 21.17 µM | Guinea Pig Ventricular Myocytes | |

| Guanfu Base A | hERG (Kv11.1) | 273 µM | Not Specified | |

| Guanfu Base A | Kv1.5 | >200 µM (20.6% inhibition at 200 µM) | Not Specified |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Guanfu Base A in cardiac myocytes and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway for Guanfu Base A in cardiac myocytes.

References

Guanfu Base A: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the plant Aconitum coreanum. It has garnered significant interest for its pharmacological activities. Primarily recognized as a Class I antiarrhythmic agent, GFA selectively inhibits the late sodium current (INa,L). Additionally, it is a potent and specific noncompetitive inhibitor of the cytochrome P450 enzyme CYP2D6.[1] While its effects on cardiac ion channels and drug metabolism are well-documented, research into its potential as an anti-cancer agent is still in nascent stages. Alkaloids from the Aconitum genus have shown potential anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting that GFA may also possess such properties.[2]

These application notes provide a comprehensive overview of the current knowledge on Guanfu base A and offer detailed protocols for its use in cell culture studies. The information is intended to guide researchers in investigating both the known and potential therapeutic applications of this compound.

Data Presentation

Inhibitory Activity of Guanfu Base A

The following tables summarize the known inhibitory activities of Guanfu base A on cardiac ion channels and the CYP2D6 enzyme. These values can serve as a reference for dose-ranging studies in various cell lines.

Table 1: Inhibitory Activity of Guanfu Base A on Cardiac Ion Channels

| Target | Cell Line/System | Assay Method | IC50 / Ki (µM) |

| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 |

| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 |

| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 1640 (IC50) |

Data sourced from BenchChem Application Notes.[1]

Table 2: Inhibitory Activity of Guanfu Base A on CYP2D6

| System | Probe Substrate | Inhibition Type | Ki (µM) |

| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 |

| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 |

| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 |

| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 |

Data sourced from BenchChem Application Notes and PubMed.[1][3]

Experimental Protocols

Protocol 1: General Cell Viability Assessment (MTT Assay)

This protocol is a preliminary screen to assess the general cytotoxicity of Guanfu base A on a given cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Guanfu base A

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells (e.g., HEK293, H9c2, or cancer cell lines like A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Guanfu base A in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 100 µM) for initial screening.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GFA. Include a vehicle control (medium with the same concentration of DMSO used for the highest GFA concentration).

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.